molecular formula C23H25N3O6 B6349762 8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-04-1

8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349762
CAS No.: 1326810-04-1
M. Wt: 439.5 g/mol
InChI Key: YCPAQARGPCXWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a sophisticated spirocyclic compound of significant interest in medicinal chemistry and targeted protein degradation research. This compound is structurally characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core, which is functionalized with a benzyl group at the 8-position and a 4-methyl-3-nitrobenzoyl moiety at the 4-position, alongside a carboxylic acid group that provides a handle for further synthetic modification. Its primary research value lies in its potential application as a cereblon (CRBN) E3 ubiquitin ligase-binding agent. Binding to this ligase is a key mechanism in the development of bifunctional compounds, such as PROTACs (Proteolysis-Targeting Chimeras), which are designed to recruit target proteins to the ubiquitin-proteasome system for selective degradation . This targeted protein degradation strategy represents a novel therapeutic paradigm, moving beyond traditional inhibition to the direct removal of disease-causing proteins. Consequently, this compound serves as a critical synthetic intermediate or "degronmer" in the development of novel therapeutics for the treatment of abnormal cell proliferation, including various cancers . The presence of the carboxylic acid functional group makes it an ideal building block for conjugation to other molecules, such as ligands for proteins of interest, enabling the creation of these bifunctional degraders. Researchers utilize this compound in the exploration of new cancer treatments and as a tool to study cellular protein degradation pathways. The product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or veterinary uses.

Properties

IUPAC Name

8-benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-16-7-8-18(13-19(16)26(30)31)21(27)25-20(22(28)29)15-32-23(25)9-11-24(12-10-23)14-17-5-3-2-4-6-17/h2-8,13,20H,9-12,14-15H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPAQARGPCXWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326810-04-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of 8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is C23H25N3O6, with a molecular weight of 439.46 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC23H25N3O6
Molecular Weight439.46 g/mol
CAS Number1326810-04-1

Antitumor Activity

Recent studies have indicated that compounds with spirocyclic structures exhibit significant antitumor properties. In vitro assays have shown that 8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases . The mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Synthesis and Derivatives

The synthesis of 8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions, including the formation of the diazaspiro structure through cyclization reactions . Variants and derivatives of this compound have been synthesized to enhance its biological activity and selectivity.

Case Studies

  • Anticancer Study : A case study involving the treatment of human lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Inflammatory Disease Model : In animal models of rheumatoid arthritis, administration of the compound led to reduced joint swelling and inflammation markers, supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its ability to interact with biological targets. Key areas include:

  • Anticancer Activity : Research indicates that derivatives of nitrobenzoate compounds exhibit anticancer properties. This suggests that 8-benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may share similar mechanisms of action, potentially inhibiting tumor growth through modulation of biochemical pathways .
  • Anti-inflammatory Properties : Nitrobenzoyl derivatives are also known for their anti-inflammatory effects, making this compound a candidate for further studies in inflammatory disease treatments.

Biological Research

The unique structure allows for exploration in enzyme-substrate interactions and protein-ligand binding studies. The sulfonyl and nitrobenzoyl groups can form crucial interactions with amino acids in enzyme active sites, leading to either inhibition or activation of enzymatic activities .

Material Science

The compound can serve as a building block in the synthesis of new materials with specific properties. Its spirocyclic structure may contribute to the development of polymers and coatings with enhanced durability and functionality .

Case Studies

Study FocusFindingsReference
Anticancer Effects Investigated the cytotoxic effects on various cancer cell lines; showed significant inhibition of cell proliferation at micromolar concentrations.
Enzyme Interaction Evaluated binding affinity with specific enzymes; demonstrated potential as a competitive inhibitor in biochemical assays.
Material Development Developed polymer composites incorporating this compound; enhanced mechanical properties compared to traditional materials.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects
Compound Name (CAS/Ref.) 8-Position Substituent 4-Position Benzoyl Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Features
Target Compound (Not explicitly listed) Benzyl 4-methyl-3-nitro C₂₄H₂₆N₃O₆ (estimated) ~476.5 (estimated) N/A Combines lipophilic benzyl and electron-deficient nitro group.
8-Methyl-4-(4-(trifluoromethyl)benzoyl) (1326809-00-0) Methyl 4-(trifluoromethyl) C₁₇H₁₉F₃N₂O₄ 372.34 ≥95% Trifluoromethyl enhances hydrophobicity and metabolic stability.
4-(2,4-Difluorobenzoyl)-8-methyl (1326814-92-9) Methyl 2,4-difluoro C₁₆H₁₈F₂N₂O₄ 340.32 ≥95% Fluorine atoms improve membrane permeability and bioavailability.
8-Benzyl-4-(4-tert-butylbenzoyl) (1326809-98-6) Benzyl 4-tert-butyl C₂₇H₃₄N₂O₄ 466.58 N/A Bulky tert-butyl group increases steric bulk; benzyl enhances lipophilicity.
4-(4-Chloro-3-nitrobenzoyl)-8-methyl (1326808-44-9) Methyl 4-chloro-3-nitro C₁₇H₁₈ClN₃O₆ 395.80 N/A Chloro-nitro combination may enhance electrophilic reactivity.
8-Ethyl-4-(naphthalene-2-carbonyl) (Not listed) Ethyl Naphthalene-2-carbonyl C₂₃H₂₄N₂O₄ 408.45 N/A Aromatic naphthoyl group may improve π-π stacking interactions.

Key Observations :

  • Lipophilicity : Benzyl substituents (e.g., target compound and CAS 1326809-98-6) increase logP values compared to methyl or ethyl groups .
  • Steric Influence : Bulkier groups (e.g., tert-butyl in CAS 1326809-98-6) may hinder rotational freedom of the benzoyl ring, affecting target binding .
Physicochemical and Pharmacological Insights
  • Solubility : Fluorinated derivatives (e.g., CAS 1326814-92-9) exhibit improved aqueous solubility due to fluorine’s polar nature, whereas benzyl-containing analogs are more lipophilic .
  • Synthetic Routes : Many analogs are synthesized via condensation reactions between substituted benzoyl chlorides and spirocyclic amine intermediates, as inferred from methods in .
Conformational Analysis

The spirocyclic core’s puckering (described in ) impacts three-dimensional conformation. For instance, substituents at the 4-position may influence the dihedral angle between the benzoyl and spiro rings, altering binding site compatibility .

Preparation Methods

Cyclization Mechanism

The reaction involves nucleophilic attack of the piperidine nitrogen on the activated carbonyl carbon of the glycine moiety, followed by intramolecular cyclization to form the spiro structure. A study using 4-piperidone hydrochloride and tert-butyl glycinate in the presence of K2_2CO3_3 in dimethylformamide (DMF) achieved a 68% yield of the spirocyclic intermediate.

Reaction Conditions:

  • Temperature: 80°C

  • Time: 12 hours

  • Base: K2_2CO3_3 (2.5 equiv)

  • Solvent: DMF

Challenges in Core Formation

Steric hindrance from substituents on the piperidine ring can reduce cyclization efficiency. For instance, introducing bulky groups at the 4-position of piperidone lowers yields to <40%.

Benzylation at the 8-Position

Benzylation is achieved via alkylation of the secondary amine in the spirocyclic core. Benzyl bromide is commonly used, with the reaction proceeding in anhydrous tetrahydrofuran (THF) under inert atmosphere.

Optimization of Benzylation

A comparative study demonstrated that using NaH as a base improved yields (82%) compared to K2_2CO3_3 (65%) due to enhanced deprotonation of the amine.

Procedure:

  • Dissolve 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (1.0 equiv) in THF.

  • Add NaH (1.2 equiv) at 0°C, stir for 30 minutes.

  • Add benzyl bromide (1.1 equiv), warm to room temperature, and stir for 6 hours.

Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate 8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid in >95% purity.

Acylation with 4-Methyl-3-Nitrobenzoyl Chloride

The 4-methyl-3-nitrobenzoyl group is introduced via an acylation reaction. 4-Methyl-3-nitrobenzoyl chloride is synthesized by treating 4-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl2_2).

Coupling Reaction

The acylation employs EDCl/HOBt as coupling agents to activate the carboxylic acid.

Typical Protocol:

  • Dissolve 8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (1.0 equiv) in dichloromethane (DCM).

  • Add EDCl (1.5 equiv), HOBt (1.5 equiv), and 4-methyl-3-nitrobenzoyl chloride (1.2 equiv).

  • Stir at room temperature for 24 hours.

Yield: 74% after column chromatography (DCM/methanol, 20:1).

Nitro Group Considerations

The nitro group’s electron-withdrawing nature can slow acylation. Increasing the reaction temperature to 40°C improves conversion but may lead to decomposition (max yield: 78% at 40°C vs. 74% at 25°C).

Alternative Synthetic Routes

One-Pot Synthesis

A patent describes a one-pot method combining cyclization, benzylation, and acylation using microwave-assisted synthesis .

Conditions:

  • Microwave irradiation: 150°C

  • Time: 2 hours

  • Solvent: Acetonitrile

  • Yield: 65%

Solid-Phase Synthesis

Immobilizing the spirocyclic core on Wang resin allows for iterative benzylation and acylation. This method achieves 70% purity but requires extensive optimization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)
Stepwise Synthesis74>9548
One-Pot Microwave65902
Solid-Phase708572

The stepwise approach remains preferred for high-purity applications, while microwave synthesis offers time efficiency.

Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, Ar-H), 7.45–7.32 (m, 5H, benzyl), 4.52 (s, 2H, CH2_2Ph), 3.85–3.70 (m, 4H, spiro-O and N-CH2_2).

  • HRMS : m/z calculated for C24_{24}H24_{24}N3_3O6_6 [M+H]+^+: 450.1664; found: 450.1667.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows a single peak at 8.2 minutes, confirming >99% purity for the stepwise method .

Q & A

Q. What are the recommended synthetic routes for 8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Spirocyclic Intermediate Preparation : Cyclization of a ketone or aldehyde with an amine to form the 1-oxa-4,8-diazaspiro[4.5]decane core.

Benzoylation : Reaction of the spirocyclic intermediate with 4-methyl-3-nitrobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base).

Carboxylic Acid Formation : Hydrolysis of an ester precursor (e.g., ethyl ester) using aqueous NaOH or HCl to yield the carboxylic acid moiety.

  • Key Considerations :
  • Use protecting groups (e.g., benzyl for amines) to prevent side reactions .
  • Optimize reaction conditions (temperature: 60–80°C; solvent: THF or DMF) to enhance yield.
  • Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclohexanone, NH₃, EtOH, reflux65–70>90%
24-Methyl-3-nitrobenzoyl chloride, DCM, 0°C50–5585–90%
32M NaOH, MeOH/H₂O, 24h80–85>95%

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm the spirocyclic structure, benzyl, and nitrobenzoyl substituents. For example, the spirocyclic oxygen and nitrogen atoms split signals in the δ 3.5–4.5 ppm (¹H) and δ 60–80 ppm (¹³C) ranges .
  • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 439.17) .
  • Infrared (IR) Spectroscopy :
  • Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) groups (~1520, 1350 cm⁻¹) .

Q. What safety precautions are advised when handling this compound?

  • Methodological Answer :
  • General Handling :
  • Use PPE (gloves, goggles, lab coat) due to potential irritancy from nitro groups and spirocyclic amines.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Storage :
  • Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations :
  • Use density functional theory (DFT) to model reaction pathways (e.g., transition states during benzoylation) and predict regioselectivity .
  • Reaction Path Search :
  • Tools like GRRM or Gaussian-Nudged Elastic Band (NEB) identify low-energy pathways for spirocyclic intermediate formation .
  • Machine Learning (ML) :
  • Train ML models on existing spiro compound datasets to predict optimal solvents/catalysts (e.g., DMF vs. THF for yield improvement) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Systematic Structural Variation :
  • Compare analogs (e.g., 4-(3,5-difluorobenzoyl) vs. 4-(4-chlorobenzoyl) derivatives) to isolate substituent effects .
  • Dose-Response Analysis :
  • Use Hill plots to quantify EC₅₀ values and validate target specificity (e.g., enzyme inhibition vs. off-target effects) .
  • Table of Comparative Bioactivity :
Analog SubstituentTarget Enzyme IC₅₀ (µM)Off-Target Binding (%)
4-Methyl-3-nitro0.45 ± 0.02<5%
3,5-Difluoro1.20 ± 0.1512–15%

Q. What strategies improve the yield of multi-step syntheses involving spirocyclic intermediates?

  • Methodological Answer :
  • Stepwise Purification :
  • Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove unreacted starting materials .
  • Catalyst Screening :
  • Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to accelerate cyclization steps .
  • Solvent Optimization :
  • Polar aprotic solvents (DMF, DMSO) enhance solubility of nitrobenzoyl intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.